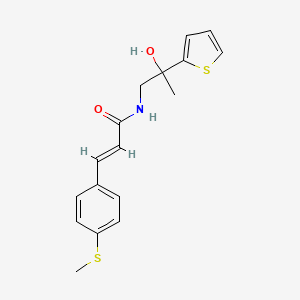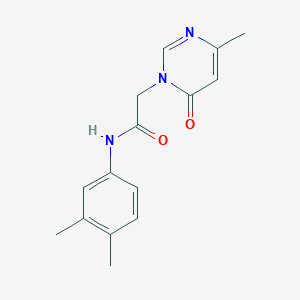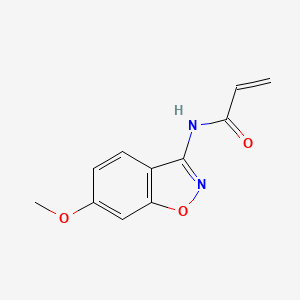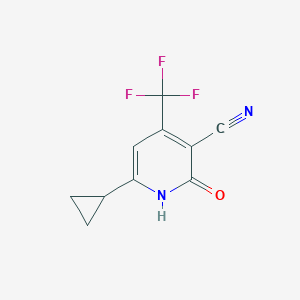
6-Cyclopropyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclopropyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound with the molecular formula C10H7F3N2O and a molecular weight of 228.17 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction. The first step involves the use of sodium methylate in methanol and tetrahydrofuran at 0 - 20 °C . The second step involves the use of 1,4-diaza-bicyclo [2.2.2]octane in ethanol at 20 °C under reflux . The reaction mixture is stirred under reflux for 3-6 hours until complete conversion of the starting materials, as monitored by TLC . After cooling to room temperature, the solvent is evaporated under reduced pressure and the residue is neutralized with diluted hydrochloric acid (1 N) to precipitate the crude products . The yield is typically between 70-90% .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Cyclopropyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile include a molecular weight of 228.17 . The compound should be stored sealed in a dry environment at 2-8°C . The boiling point is not specified .科学的研究の応用
Synthesis and Structure
- The chemical structure of related compounds has been extensively studied, revealing insights into their molecular configurations. For instance, Moustafa and Girgis (2007) synthesized compounds with similar structures and determined their crystal structures using X-ray data, highlighting the importance of these compounds in structural chemistry and crystallography (Moustafa & Girgis, 2007).
Derivative Formation
- The compound has been used as a precursor for the synthesis of various derivatives. Khrustaleva et al. (2014) demonstrated the formation of Pyrido[1,2-a][1,3,5]Triazine derivatives by aminomethylation, showcasing its versatility in synthesizing heterocyclic compounds (Khrustaleva et al., 2014).
Chemical Properties and Reactions
- Sukach et al. (2015) explored the synthesis of trifluoromethylated analogues, including those derived from the subject compound, furthering our understanding of its chemical reactivity and potential applications in creating new molecular structures (Sukach et al., 2015).
Optical and Electronic Applications
- The derivatives of this compound have potential applications in optical and electronic fields. Zedan, El‐Taweel, and El‐Menyawy (2020) reported on the optical and junction characteristics of pyrazolo pyridine derivatives, indicating potential uses in electronic devices and sensors (Zedan, El ‐ Taweel, & El ‐ Menyawy, 2020).
Crystallography and Molecular Structure
- The compound's relevance in crystallography is evidenced by research on its molecular and crystal structure. Jansone et al. (2007) provided a detailed analysis of its crystal structure, contributing to the field of material science and molecular engineering (Jansone et al., 2007).
Safety And Hazards
The safety precautions for handling 6-Cyclopropyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile include keeping the container tightly closed, protecting it from moisture, and handling it under inert gas . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source . It should also be kept away from any possible contact with water due to the risk of violent reaction and possible flash fire .
特性
IUPAC Name |
6-cyclopropyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-3-8(5-1-2-5)15-9(16)6(7)4-14/h3,5H,1-2H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDZVNUZVPVCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C(=O)N2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,5-Dimethylisoxazol-4-yl)methyl]-4-(piperidin-3-ylcarbonyl)piperazine](/img/structure/B2984685.png)
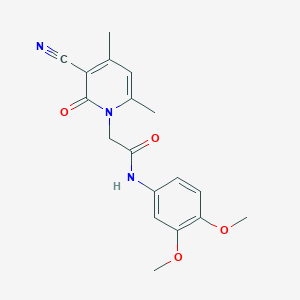
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2984690.png)
![2-Mercapto-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B2984692.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2984693.png)
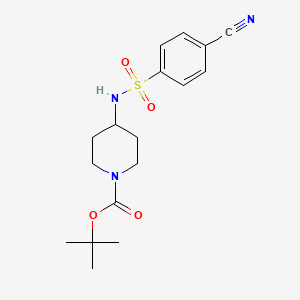
![1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2984698.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(quinolin-8-ylthio)ethanone](/img/structure/B2984699.png)
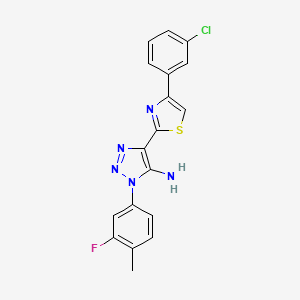
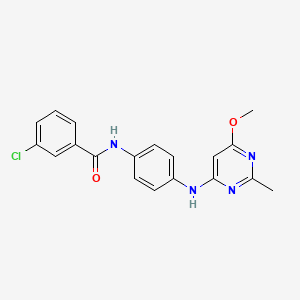
![N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide](/img/structure/B2984703.png)
